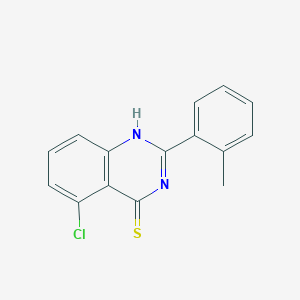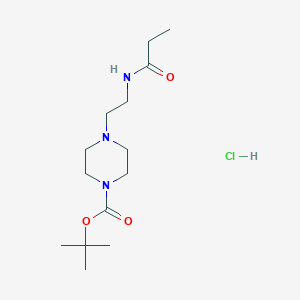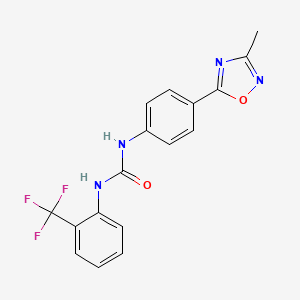
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as MOA-192, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as neuroscience and cancer research.
Scientific Research Applications
Hydrogel Formation and Morphology Tuning
G. Lloyd and J. Steed (2011) explored the use of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea derivatives in hydrogel formation, highlighting how the morphology and rheology of these gels can be tuned by the anion identity. This research illustrates the potential of such compounds in creating materials with specific physical properties (Lloyd & Steed, 2011).
Synthesis of Urea Derivatives
Kejian Li and Wenbin Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation. This efficient approach underlines the versatility of urea derivatives in chemical synthesis (Li & Chen, 2008).
Antioxidant Activity
S. George et al. (2010) synthesized and evaluated the antioxidant activity of various urea derivatives, pointing to the potential of these compounds in developing treatments or supplements aimed at combating oxidative stress (George et al., 2010).
Enzyme Inhibition and Anticancer Activity
F. Tok et al. (2021) highlighted the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives with urea moiety showing significant monoamine oxidase B inhibitory activity. This discovery may contribute to the development of new treatments for diseases affected by this enzyme, such as Parkinson's disease (Tok et al., 2021).
Antimicrobial and Insecticidal Activities
Prashant R. Latthe et al. (2006) investigated the Curtius rearrangement reactions of certain phenylsydnone derivatives, leading to the synthesis of compounds with antimicrobial and insecticidal activities. This research opens avenues for the development of new pesticides and antimicrobial agents (Latthe et al., 2006).
Adventitious Rooting Enhancement
A. Ricci and C. Bertoletti (2009) reviewed the cytokinin-like activity and adventitious rooting enhancement effects of urea derivatives. Their work underscores the agricultural applications of such compounds in improving plant growth and development (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-10-21-15(26-24-10)11-6-8-12(9-7-11)22-16(25)23-14-5-3-2-4-13(14)17(18,19)20/h2-9H,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVQCLSICMUOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2863464.png)
![2,4-Dimethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2863467.png)
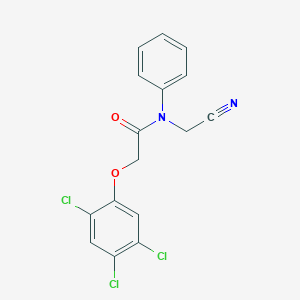
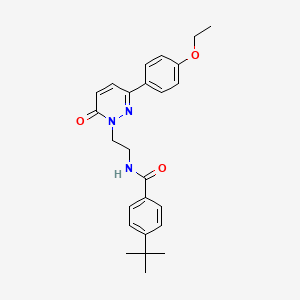
![1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one](/img/structure/B2863473.png)
![1-[5-(2-Fluorophenyl)thiophen-2-yl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B2863474.png)
![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2863479.png)
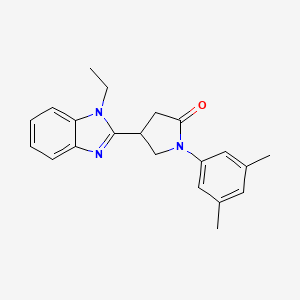
![6-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2863481.png)
![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2863482.png)

